molecular formula C10H7F2N3O2 B6344461 1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240579-66-1

1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B6344461
CAS No.: 1240579-66-1
M. Wt: 239.18 g/mol
InChI Key: PTFDNQDDNADTCD-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole is a synthetic compound with the molecular formula C10H7F2N3O2 and a molecular weight of 239.18 g/mol. This compound is known for its applications in various fields of research and industry, particularly due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-difluorobenzyl chloride and 4-nitro-1H-pyrazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways: It may influence various biochemical pathways, resulting in changes in cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

1-[(2,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole can be compared with similar compounds to highlight its uniqueness:

    1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole: This compound differs in the position of the fluorine atoms, which can influence its reactivity and applications.

    1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine:

    Methyl 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate: The addition of a carboxylate group introduces new functional possibilities and applications.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-8-1-2-10(12)7(3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTFDNQDDNADTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN2C=C(C=N2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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